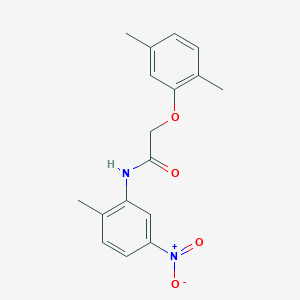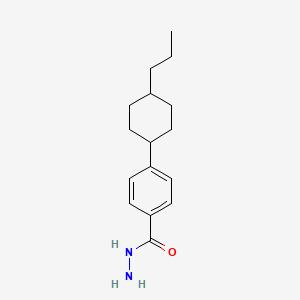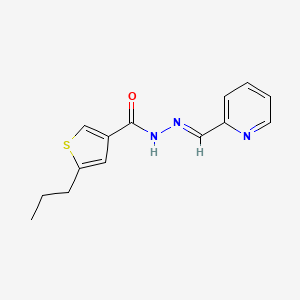
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, also known as DFP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamide derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide involves the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in inflammation and pain. By inhibiting COX-2 activity, 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide reduces the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and pain.
実験室実験の利点と制限
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition. However, 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has great potential for future research, and several directions can be pursued. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide. Another area of research could involve the investigation of the anti-tumor properties of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide and its potential use as a chemotherapeutic agent. Additionally, further studies could investigate the potential of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide is a promising compound with potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions could focus on the development of more potent and selective COX-2 inhibitors, investigation of its anti-tumor properties, and potential therapeutic applications for other inflammatory diseases.
合成法
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide can be synthesized using a simple and efficient method. One of the most commonly used methods involves the reaction of 2,4-dichlorophenyl isocyanate with 3-fluorophenylacrylic acid in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide.
科学的研究の応用
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported the biological activities of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, including its anti-inflammatory, analgesic, and anti-tumor properties.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-6-4-10(14(17)8-11)5-7-15(20)19-13-3-1-2-12(18)9-13/h1-9H,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDDXYXRFXULOF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)





![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)